molecular formula C15H13BrN2O3 B2636053 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide CAS No. 1101858-69-8

1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide

Cat. No.: B2636053
CAS No.: 1101858-69-8
M. Wt: 349.184
InChI Key: RLQWVNWTCVSMKE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide is a complex organic compound characterized by the presence of a pyridinium ion and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide typically involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)ethanol with pyridine in the presence of a brominating agent. The reaction is carried out under reflux conditions, often using solvents such as toluene or acetonitrile . The yield of the product can be optimized by controlling the reaction temperature and time.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridine
  • 2-(1,3-Dioxoisoindolin-2-yl)ethyl pyridinium chloride
  • 1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)quinolinium bromide

Uniqueness

1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-pyridin-1-ium-1-ylethoxy)isoindole-1,3-dione;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N2O3.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)20-11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQWVNWTCVSMKE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCON2C(=O)C3=CC=CC=C3C2=O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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